Ethyl 2-chloro-5-methylquinoline-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C13H12ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-5-methylquinoline-4-carboxylate typically involves the reaction of 2-chloro-5-methylquinoline-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Ethyl 2-chloro-5-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- 4-Chloro-6-ethoxy-2-methylquinoline
Comparison: Ethyl 2-chloro-5-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 2-chloro-5-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-7-11(14)15-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
OSEJPYRODOZKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC(=C21)C)Cl |
Origin of Product |
United States |
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